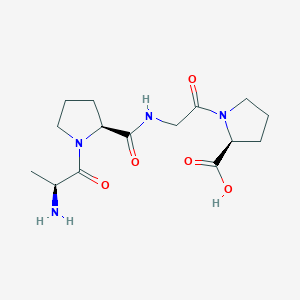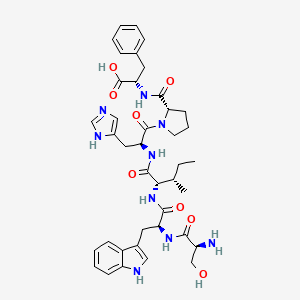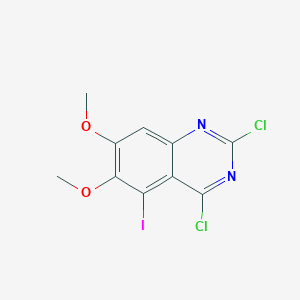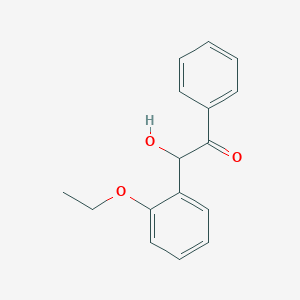
L-Alanyl-L-prolylglycyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-prolylglycyl-L-proline is a peptide compound composed of four amino acids: L-alanine, L-proline, glycine, and L-proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts. The activated amino acids are sequentially coupled to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like solid-phase peptide synthesis (SPPS) are often employed for efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disulfide-linked peptides, while substitution reactions can introduce new functional groups at specific sites within the peptide .
Applications De Recherche Scientifique
L-Alanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is employed in research on protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: this compound is investigated for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The peptide is used in the development of novel biomaterials, drug delivery systems, and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of L-Alanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can modulate protein-protein interactions, influence enzyme activity, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and modulation of cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-proline: A dipeptide composed of L-alanine and L-proline, known for its role in protein structure and function.
Glycylsarcosine: A glycine derivative with similar structural properties and applications in peptide research.
L-Prolylglycine: Another peptide with similar amino acid composition, used in studies of peptide synthesis and function
Uniqueness
L-Alanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting structural properties. This uniqueness allows it to interact with specific molecular targets and pathways, leading to distinct biological effects. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds .
Propriétés
Numéro CAS |
160489-02-1 |
|---|---|
Formule moléculaire |
C15H24N4O5 |
Poids moléculaire |
340.37 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(16)14(22)19-7-2-4-10(19)13(21)17-8-12(20)18-6-3-5-11(18)15(23)24/h9-11H,2-8,16H2,1H3,(H,17,21)(H,23,24)/t9-,10-,11-/m0/s1 |
Clé InChI |
KVKHMUQDQMCYLX-DCAQKATOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)

![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)

![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
